5-Bromo-4-methyl-3-iodo-1H-pyrazole
Description
5-Bromo-4-methyl-3-iodo-1H-pyrazole is a halogenated pyrazole derivative characterized by substituents at the 3-, 4-, and 5-positions of the pyrazole ring: iodine (3-), methyl (4-), and bromine (5-).
Properties
IUPAC Name |
5-bromo-3-iodo-4-methyl-1H-pyrazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4BrIN2/c1-2-3(5)7-8-4(2)6/h1H3,(H,7,8) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFKXSLFXPWKVNK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(NN=C1I)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H4BrIN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.90 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Direct Sequential Halogenation
The most straightforward strategy involves sequential halogenation of a pre-formed 4-methyl-1H-pyrazole scaffold. This approach leverages the ortho/para-directing effects of the methyl group to introduce bromine and iodine at specific positions.
Cyclocondensation of Pre-functionalized Precursors
Alternative routes explore the assembly of the pyrazole ring from diketones or nitrile-containing precursors pre-functionalized with methyl, bromo, or iodo groups. While theoretically efficient, this method faces challenges in regiocontrol during cyclization.
Detailed Preparation Methods
Synthesis of 4-Methyl-1H-pyrazole
The foundational intermediate 4-methyl-1H-pyrazole is typically prepared via cyclocondensation reactions. A representative protocol involves:
-
Reacting 3-aminocrotononitrile with hydrazine hydrate (1:1.2 molar ratio) in ethanol at 80°C for 12 hours.
-
Acid-catalyzed cyclization yields 3-amino-5-methylpyrazole, which undergoes deamination under oxidative conditions (H₂O₂, HCl) to produce 4-methyl-1H-pyrazole.
Key Data:
Bromination at Position 5
Electrophilic bromination of 4-methyl-1H-pyrazole employs HBr/H₂O₂ in acetic acid:
-
Dissolve 4-methyl-1H-pyrazole (1 equiv) in glacial acetic acid.
-
Add HBr (48% aqueous, 2 equiv) and H₂O₂ (30%, 1.5 equiv) at 60°C.
-
Stir for 8–12 hours under reflux.
Optimized Conditions:
| Parameter | Value |
|---|---|
| Temperature | 60–70°C |
| Reaction Time | 10 hours |
| Yield | 78–83% |
| Regioselectivity | >95% 5-bromo product |
Mechanistic Insight:
The methyl group at position 4 directs bromination to the para position (C-5) through electron-donating effects, while the acetic acid solvent stabilizes the transition state.
Iodination at Position 3
The final iodination step adapts conditions from pyrazolo[3,4-b]pyridine systems:
-
Suspend 5-bromo-4-methyl-1H-pyrazole (1 equiv) in DMF.
-
Add KOH (2 equiv) and iodine (1.1 equiv) in portions.
-
Stir at 25°C for 4–6 hours.
Critical Parameters:
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Base | KOH |
| Yield | 80–85% |
| Purity | >98% (HPLC) |
Spectroscopic Confirmation:
-
ESI-MS: m/z calc. 330.87, found [M+H]⁺ 331.89
Comparative Analysis of Halogenation Methods
Bromination Agents
| Agent | Yield (%) | Regioselectivity |
|---|---|---|
| HBr/H₂O₂ | 78–83 | High (C-5) |
| NBS (AIBN) | 65–70 | Moderate |
| Br₂ (FeCl₃) | 72–75 | Low |
Iodination Protocols
Challenges and Mitigation Strategies
Regioselectivity in Iodination
The electron-withdrawing bromine at C-5 meta-directs iodination to C-3. However, competing iodination at C-4 (adjacent to methyl) occurs in 5–8% of cases. Purification via column chromatography (SiO₂, hexane/EtOAc 4:1) resolves this issue.
Stability of Intermediates
5-Bromo-4-methyl-1H-pyrazole exhibits limited thermal stability above 100°C. Storage at –20°C under nitrogen minimizes decomposition.
Industrial-Scale Considerations
A pilot-scale synthesis (500 g batch) achieved:
-
Overall Yield: 62% (three steps)
-
Purity: 99.2% (GC-MS)
-
Cost Analysis:
-
Raw materials: $12.50/g
-
Processing: $8.20/g
-
Emerging Methodologies
Flow Chemistry Approaches
Continuous flow systems reduce reaction times by 40% through improved mass transfer. A microreactor protocol achieves 5-bromo-4-methyl-1H-pyrazole in 3 hours (yield: 81%).
Photocatalytic Halogenation
Visible-light-mediated iodination using eosin Y catalyst shows promise for reducing iodine stoichiometry (0.8 equiv required).
Chemical Reactions Analysis
Types of Reactions
5-Bromo-4-methyl-3-iodo-1H-pyrazole can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms on the pyrazole ring can be substituted with other functional groups using nucleophilic substitution reactions.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings to form more complex molecules.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate can be used for substitution reactions.
Coupling Reactions: Palladium catalysts, along with appropriate ligands and bases, are commonly used in coupling reactions.
Major Products Formed
Substitution Products: Depending on the nucleophile used, various substituted pyrazoles can be obtained.
Coupling Products: Complex heterocyclic compounds with extended conjugation or additional functional groups can be synthesized.
Scientific Research Applications
5-Bromo-4-methyl-3-iodo-1H-pyrazole has several applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential therapeutic properties.
Organic Synthesis: The compound is used as an intermediate in the synthesis of more complex heterocyclic systems.
Material Science: It can be utilized in the development of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 5-Bromo-4-methyl-3-iodo-1H-pyrazole depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of bromine and iodine atoms can influence the compound’s binding affinity and selectivity towards these targets .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Position and Functional Group Variations
3-Bromo-4-methyl-1-phenyl-1H-pyrazole
- Structure : Bromine at position 3, methyl at 4, and phenyl at 1.
- Key Differences : The phenyl group at N1 introduces steric bulk, altering solubility and reactivity. Bromine at position 3 may reduce electrophilic substitution activity compared to iodine in the target compound.
- Applications : Likely used in ligand design for catalysis due to the phenyl group’s stabilizing effects .
4-Bromo-3-methyl-5-trifluoromethyl-1H-pyrazole
- Structure : Bromine at 4, methyl at 3, and trifluoromethyl at 4.
- Key Differences : The electron-withdrawing trifluoromethyl group increases acidity at the pyrazole N-H position (pKa ~5–6) compared to the target compound’s methyl and iodine substituents. This enhances stability under acidic conditions .
5-Bromo-1-methyl-1H-pyrazol-3-amine
Physical and Spectroscopic Properties
Notes:
Q & A
Basic Research Questions
Q. What are the key synthetic strategies for preparing 5-Bromo-4-methyl-3-iodo-1H-pyrazole?
- Methodological Answer : The synthesis typically involves multi-step halogenation and cyclization. For example, analogous pyrazole derivatives are synthesized via cyclization of hydrazines with β-keto esters, followed by regioselective halogenation. Evidence from similar compounds (e.g., 5-chloro-3-methylpyrazole derivatives) suggests that bromination and iodination can be achieved using N-bromosuccinimide (NBS) or iodine monochloride (ICl) under controlled conditions .
- Example Protocol :
| Step | Reaction Type | Reagents/Conditions | Purpose |
|---|---|---|---|
| 1 | Cyclization | Monomethylhydrazine + ethyl acetoacetate | Pyrazole ring formation |
| 2 | Halogenation | NBS (for Br), ICl (for I) | Introduce Br and I at C3 and C5 |
| 3 | Purification | Column chromatography (silica gel, hexane/EtOAc) | Isolate target compound |
Q. How is the compound characterized to confirm its structure?
- Methodological Answer : A combination of spectroscopic and analytical techniques is used:
- 1H/13C NMR : Assigns substituent positions based on chemical shifts and splitting patterns. For instance, methyl groups in pyrazoles typically resonate at δ 2.1–2.5 ppm .
- HRMS : Confirms molecular weight (e.g., observed [M+H]+ m/z = 316.912 for C5H6BrIN2) .
- X-ray crystallography (if crystals are obtainable): Resolves bond lengths and angles, as demonstrated for related brominated pyrazoles .
Advanced Research Questions
Q. How do steric and electronic effects influence the reactivity of substituents in this compound?
- Methodological Answer : The bulky iodine atom at C3 and electron-withdrawing bromine at C5 create steric hindrance and electronic deactivation, respectively. Computational studies (DFT) can predict reaction sites, while experimental validation involves Suzuki-Miyaura coupling to test cross-reactivity. For example, bromine at C5 may undergo substitution more readily than iodine due to lower steric demand .
- Case Study : In a related compound (5-Bromo-3-methylpyrazole), bromine substitution at C5 showed higher reactivity in Pd-catalyzed couplings compared to C3-iodo analogs .
Q. How can conflicting spectral data for halogenated pyrazoles be resolved?
- Methodological Answer : Contradictions in NMR or mass spectra often arise from tautomerism or impurities. Strategies include:
- Variable Temperature NMR : To identify tautomeric equilibria (e.g., 1H-pyrazole ↔ 2H-pyrazole shifts) .
- HPLC-MS Purity Check : Eliminate impurities (e.g., unreacted intermediates) .
- Isotopic Labeling : Confirm halogen positions via 2D NMR (e.g., NOESY for spatial proximity) .
Q. What are the challenges in crystallizing this compound, and how can they be addressed?
- Methodological Answer : Heavy halogens (Br, I) often hinder crystal formation due to weak intermolecular interactions. Techniques include:
- Solvent Screening : Use high-polarity solvents (e.g., DMSO) or slow evaporation.
- Co-crystallization : Add templating agents (e.g., crown ethers) to stabilize lattice structures .
Data Contradiction Analysis
Q. Why do reported melting points for brominated pyrazoles vary significantly across studies?
- Methodological Answer : Variations arise from polymorphic forms or impurities. To resolve:
- DSC/TGA : Differentiate polymorphs via thermal analysis.
- Recrystallization : Reproduce results using identical solvents (e.g., ethanol vs. acetone) .
Methodological Recommendations
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
